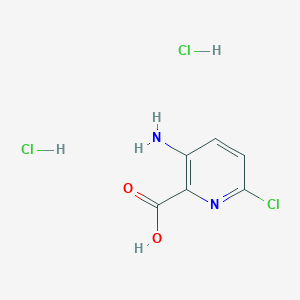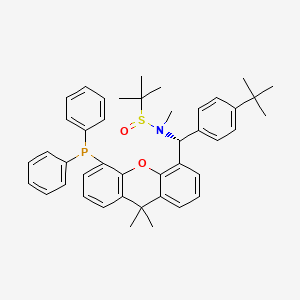
(R)-N-((R)-(4-(tert-Butyl)phenyl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-N,2-dimethylpropane-2-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-(®-(4-(tert-Butyl)phenyl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound known for its unique structural features and potential applications in various fields of chemistry and biology. This compound is characterized by the presence of a tert-butyl group, a diphenylphosphanyl group, and a xanthene moiety, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-(4-(tert-Butyl)phenyl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Formation of Intermediates: The initial steps involve the synthesis of intermediates such as 4-(tert-butyl)phenyl and 5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthene. These intermediates are prepared through a series of reactions including Friedel-Crafts alkylation and phosphine substitution reactions.
Coupling Reaction: The final step involves the coupling of the intermediates with N,2-dimethylpropane-2-sulfinamide under controlled conditions. This step may require the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
®-N-(®-(4-(tert-Butyl)phenyl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-N,2-dimethylpropane-2-sulfinamide undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphanyl group, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can occur at the sulfinamide group, converting it to the corresponding amine.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) and sodium hydroxide (NaOH) are employed for substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
®-N-(®-(4-(tert-Butyl)phenyl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-N,2-dimethylpropane-2-sulfinamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: The compound is used in the development of advanced materials and as a precursor for the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of ®-N-(®-(4-(tert-Butyl)phenyl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It influences pathways related to oxidative stress, inflammation, and cellular signaling, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.
3-Benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide: A compound with similar structural features used in medicinal chemistry.
Propiedades
Fórmula molecular |
C43H48NO2PS |
|---|---|
Peso molecular |
673.9 g/mol |
Nombre IUPAC |
N-[(R)-(4-tert-butylphenyl)-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C43H48NO2PS/c1-41(2,3)31-28-26-30(27-29-31)38(44(9)48(45)42(4,5)6)34-22-16-23-35-39(34)46-40-36(43(35,7)8)24-17-25-37(40)47(32-18-12-10-13-19-32)33-20-14-11-15-21-33/h10-29,38H,1-9H3/t38-,48?/m1/s1 |
Clave InChI |
ACQAWZGNHSXJLA-JBIOOFAQSA-N |
SMILES isomérico |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)[C@@H](C6=CC=C(C=C6)C(C)(C)C)N(C)S(=O)C(C)(C)C)C |
SMILES canónico |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C6=CC=C(C=C6)C(C)(C)C)N(C)S(=O)C(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-6,7-dimethoxybenzo[d]thiazole](/img/structure/B13658915.png)
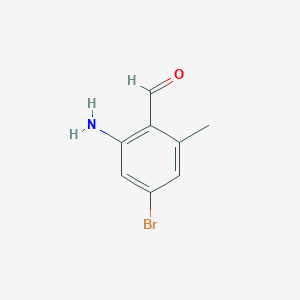
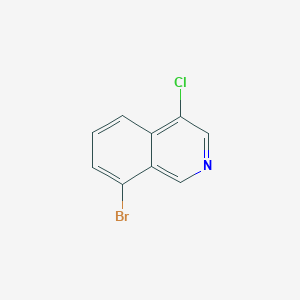
![2-(Trifluoromethyl)oxazolo[5,4-b]pyridine](/img/no-structure.png)
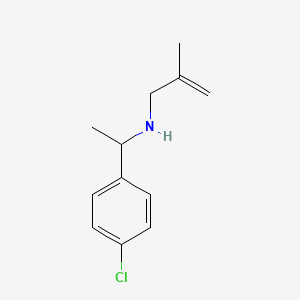
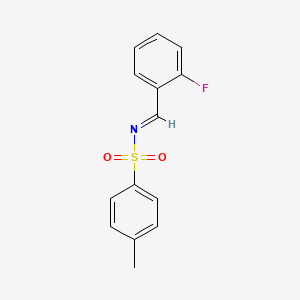
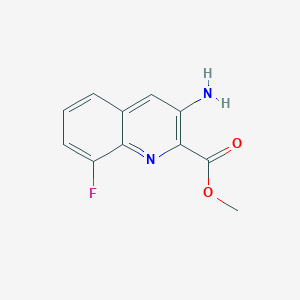
![4-(1-Benzothiophen-3-ylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13658961.png)


